molecular formula C10H20N2 B12283349 9-Propyl-3,9-diazabicyclo[4.2.1]nonane

9-Propyl-3,9-diazabicyclo[4.2.1]nonane

Cat. No.: B12283349
M. Wt: 168.28 g/mol
InChI Key: YUDGBPSOMNPOHG-UHFFFAOYSA-N
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Description

9-Propyl-3,9-diazabicyclo[421]nonane is a bicyclic compound with the molecular formula C10H20N2 It is a derivative of diazabicyclo[421]nonane, characterized by the presence of a propyl group at the 9th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Propyl-3,9-diazabicyclo[4.2.1]nonane can be achieved through a [3+2] cycloaddition-based one-pot methodology. This involves the reaction of azomethine ylides with aldehydes and activated alkenes, followed by reduction and lactamization. The reaction conditions typically include the use of L-alanine methyl ester hydrochloride, 2-azidobenzaldehyde or 2-nitrobenzaldehyde, and N-benzylmaleimide as starting materials .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

9-Propyl-3,9-diazabicyclo[4.2.1]nonane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

9-Propyl-3,9-diazabicyclo[4.2.1]nonane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Propyl-3,9-diazabicyclo[4.2.1]nonane involves its interaction with specific molecular targets and pathways. For instance, some derivatives of diazabicyclo[4.2.1]nonane have been shown to act as dual orexin receptor antagonists, delta opioid agonists, serotonin reuptake inhibitors, dopamine transporter inhibitors, antibacterial agents, and antitumor antibiotics . The exact mechanism depends on the specific derivative and its interaction with the target proteins or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Diazabicyclo[3.3.1]nonane
  • 1,9-Diazabicyclo[4.3.0]nonane
  • 3,7-Diazabicyclo[3.3.1]nonane

Uniqueness

9-Propyl-3,9-diazabicyclo[4.2.1]nonane is unique due to its specific substitution pattern and the presence of a propyl group at the 9th position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Biological Activity

9-Propyl-3,9-diazabicyclo[4.2.1]nonane is a bicyclic compound notable for its dual nitrogen atoms integrated within its structure. This compound belongs to the diazabicyclo family, which has garnered significant attention in medicinal chemistry due to its unique structural properties and potential biological activities. The molecular formula of this compound is C${12}$H${22}$N$_2$, indicating the presence of two nitrogen atoms within its framework.

Research indicates that this compound acts primarily as a dual orexin receptor antagonist . Orexins are neuropeptides that play a crucial role in regulating arousal, wakefulness, and appetite. By binding to orexin receptors in the brain, this compound modulates neurotransmitter activity, potentially leading to therapeutic effects for conditions such as insomnia and anxiety disorders .

Biological Activity

The biological activity of this compound has been evaluated in various studies:

  • Sleep Regulation : The compound has demonstrated sleep-promoting activity in rat models, suggesting its potential use in treating sleep disorders .
  • Neuropharmacological Effects : Its ability to influence neurotransmitter systems positions it as a candidate for further exploration in neuropharmacology .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Aspects
9-Methyl-3,9-diazabicyclo[4.2.1]nonaneMethyl group instead of propylPotentially different biological activity
Tert-butyl 3,9-diazabicyclo[4.2.1]nonaneTert-butyl group modificationEnhanced stability and solubility
3,9-Diazabicyclo[4.2.1]nonaneLacks alkyl substitutionBasic structure without functionalization

The specific propyl substitution in this compound contributes to its distinct biological properties compared to its analogs.

Case Studies

Several studies have highlighted the pharmacological potential of diazabicyclo compounds:

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

9-propyl-3,9-diazabicyclo[4.2.1]nonane

InChI

InChI=1S/C10H20N2/c1-2-7-12-9-3-4-10(12)8-11-6-5-9/h9-11H,2-8H2,1H3

InChI Key

YUDGBPSOMNPOHG-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2CCC1CNCC2

Origin of Product

United States

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